molecular formula C26H16Cl2FNO5S B2716098 4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-chlorobenzoate CAS No. 477483-93-5

4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-chlorobenzoate

Cat. No.: B2716098
CAS No.: 477483-93-5
M. Wt: 544.37
InChI Key: ISXNVBILPLHXMT-UHFFFAOYSA-N
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Description

4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-chlorobenzoate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes both chloro and fluoro substituents, as well as sulfonyl and benzamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-chlorobenzoate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 4-chlorobenzoic acid with 4-aminophenyl 4-chlorobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to introduce the sulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-chlorobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The sulfonyl and amido groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-((4-methylphenyl)sulfonyl)benzamido)phenyl 4-chlorobenzoate
  • 4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-methylbenzoate
  • 4-chloro-N-((4-fluorophenyl)sulfonyl)benzamido)phenyl 4-bromobenzoate

Uniqueness

The presence of both chloro and fluoro substituents, along with the sulfonyl and benzamido groups, makes it a versatile compound in synthetic chemistry and various research fields .

Properties

IUPAC Name

[4-[(4-chlorobenzoyl)-(4-fluorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16Cl2FNO5S/c27-19-5-1-17(2-6-19)25(31)30(36(33,34)24-15-9-21(29)10-16-24)22-11-13-23(14-12-22)35-26(32)18-3-7-20(28)8-4-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXNVBILPLHXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N(C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16Cl2FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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